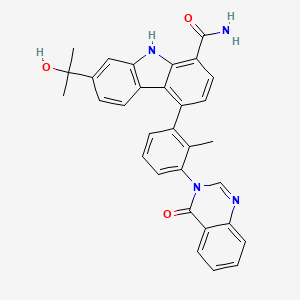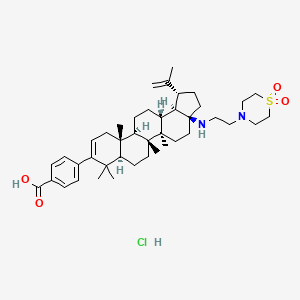![molecular formula C19H20N4O3 B606332 N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide CAS No. 1513879-21-4](/img/structure/B606332.png)
N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide” is a chemical compound with the IUPAC name 2-((7-(3,4-dimethoxyphenyl)quinoxalin-2-yl)amino)-N-methylacetamide . It has a molecular weight of 352.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) . This indicates the presence of a quinoxalinyl group attached to a dimethoxyphenyl group via an amide linkage.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Scientific Field
BQR-695 is primarily used in the field of malaria research . It is a potent and selective PI4K inhibitor , which has shown significant effects against both human PI4KIIIβ and Plasmodium falciparum asexual blood stages .
Application Summary
BQR-695 has been identified as an antimalarial compound . It inhibits recombinant P. vivax and human phosphatidylinositol 4-kinase (PI4K), with IC50 values of 3.5 and 90 nM, respectively . This compound induces schizont-stage arrest and death of P. falciparum without inducing cytotoxicity in mature red blood cells .
Experimental Procedures
In vitro studies have shown that treatment with BQR-695 causes GFP-PH Osh2 to redistribute to the parasite plasma membrane, consistent with depletion of intracellular PI4P upon inhibition of PfPI4K function . BQR-695 shows no evidence of toxicity against mature red blood cells (RBCs), induces a schizont-stage arrest indistinguishable from that observed in imidazopyrazine-treated parasites, and exhibits cross-resistance with the imidazopyrazine-resistant lines .
Technical Details
BQR-695 is a solid compound with a molecular formula of C19H20N4O3 and a formula weight of 352.4 . The formal name of BQR-695 is 2-[[7-(3,4-dimethoxyphenyl)-2-quinoxalinyl]amino]-N-methyl-acetamide .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
BQR-695, also known as N2-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide, primarily targets the enzyme phosphatidylinositol 4-kinase (PI4K). This enzyme plays a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes .
Mode of Action
BQR-695 acts as an inhibitor of PI4K. It displays sub-micromolar potency against human PI4KIIIβ and Plasmodium variant of PI4KIIIβ . By inhibiting the activity of PI4K, BQR-695 suppresses the production of PI4P, thereby affecting various cellular processes that rely on this lipid molecule .
Biochemical Pathways
The inhibition of PI4K by BQR-695 affects the phosphoinositide pathway. This pathway is responsible for the synthesis of phosphoinositides, a group of lipids that play key roles in cellular processes such as signal transduction, membrane trafficking, and cell proliferation . By inhibiting PI4K, BQR-695 disrupts the balance of phosphoinositides in the cell, leading to alterations in these cellular processes .
Result of Action
BQR-695’s inhibition of PI4K leads to a decrease in the production of PI4P. This results in the disruption of various cellular processes, including signal transduction and membrane trafficking . In the context of malaria, BQR-695 has been shown to induce schizont-stage arrest and death of Plasmodium falciparum without inducing cytotoxicity in mature red blood cells .
Action Environment
The efficacy and stability of BQR-695 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with BQR-695 and alter its activity . .
Eigenschaften
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCULYCGFOIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide | |
Q & A
Q1: How does BQR695 interact with PI4KIIIβ, and what are the downstream effects of this interaction?
A1: BQR695 binds to PI4KIIIβ, specifically within the ATP-binding pocket of the kinase domain [, ]. This binding inhibits the enzymatic activity of PI4KIIIβ, preventing it from phosphorylating its substrate, phosphatidylinositol (PI), and subsequently disrupting the production of phosphatidylinositol 4-phosphate (PI4P) []. This disruption of PI4P signaling can impact various cellular processes, including membrane trafficking and signaling events, as PI4P plays a crucial role in these processes.
Q2: The research mentions using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). How was this technique applied in understanding BQR695's interaction with PI4KIIIβ?
A2: HDX-MS was instrumental in optimizing the crystallization process for studying the PI4KIIIβ-Rab11 complex []. Identifying dynamic and flexible regions within PI4KIIIβ through HDX-MS allowed researchers to engineer more stable constructs, ultimately leading to the successful crystallization of the complex bound to BQR695 []. This approach highlighted the utility of HDX-MS in structural biology, especially for complex protein interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

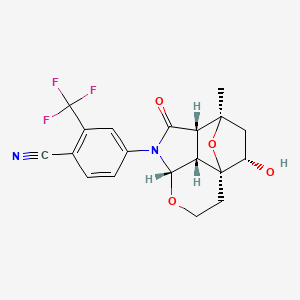
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)

![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)

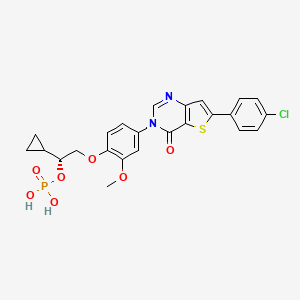

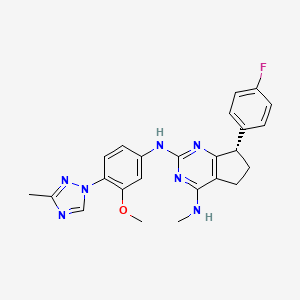
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
